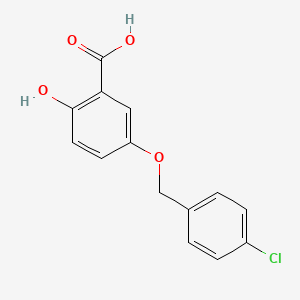
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chlorobenzyl group attached to the benzoic acid core through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. One common method is the etherification reaction, where the hydroxyl group of 2-hydroxybenzoic acid reacts with the chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. The chlorobenzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Lacks the hydroxyl and ether groups, leading to different chemical properties.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the chlorobenzyl group, resulting in different biological activities.
4-Chlorobenzyl alcohol: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for versatile interactions with various molecules, making it valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C14H11ClO4 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11ClO4/c15-10-3-1-9(2-4-10)8-19-11-5-6-13(16)12(7-11)14(17)18/h1-7,16H,8H2,(H,17,18) |
InChI Key |
MCYJRWMNUJVHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


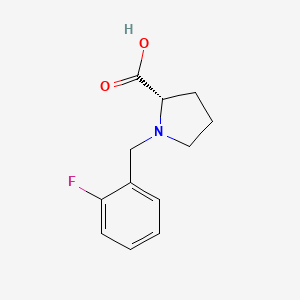
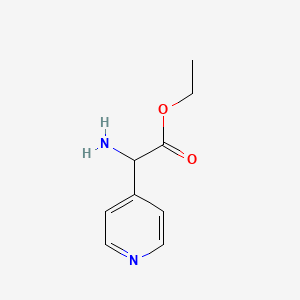
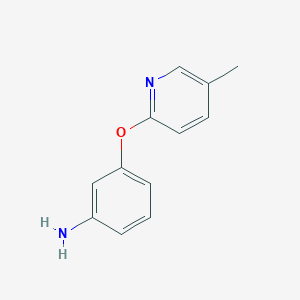
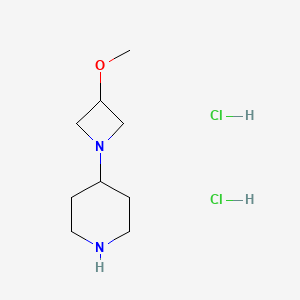
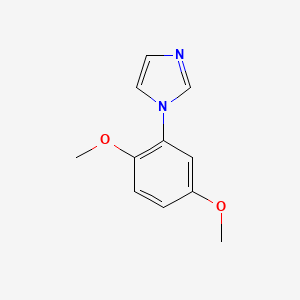
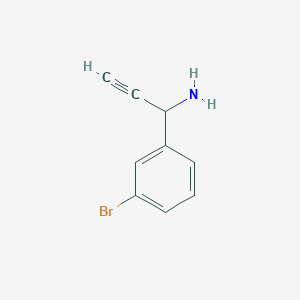
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
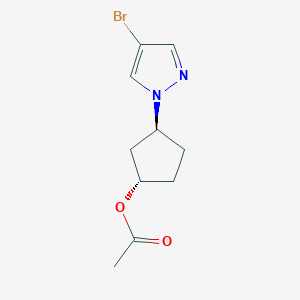
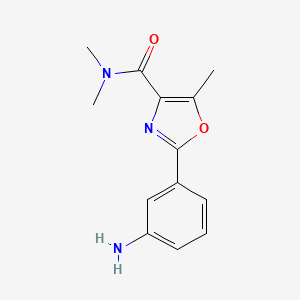
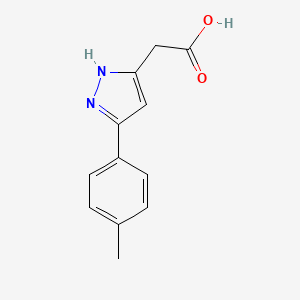
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
